molecular formula C21H28N4O2 B14967606 N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B14967606
M. Wt: 368.5 g/mol
InChI Key: RSEBMKLDLWKHOV-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with an appropriate 1,2-dicarbonyl compound under acidic conditions.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethyl iodide in the presence of a base.

    Piperidine Ring Formation: The piperidine ring is formed by reacting the quinoxaline derivative with a suitable piperidine precursor under basic conditions.

    Cyclopentyl Substitution: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl bromide in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine or amide source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and cyclopentyl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, bases like sodium hydroxide or potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, elevated temperatures.

Major Products

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted quinoxaline derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
  • N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxylate
  • N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxylic acid

Uniqueness

N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, cyclopentyl ring, and carboxamide moiety contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

N-cyclopentyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H28N4O2/c1-2-27-21-19(23-17-9-5-6-10-18(17)24-21)25-13-11-15(12-14-25)20(26)22-16-7-3-4-8-16/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3,(H,22,26)

InChI Key

RSEBMKLDLWKHOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4CCCC4

Origin of Product

United States

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